3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide
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Overview
Description
3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide is an organic compound that features a furan ring substituted with a 4-fluorophenyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-fluorophenyl group is coupled with a halogenated furan compound in the presence of a palladium catalyst.
Formation of the propanamide moiety: This can be done by reacting the furan derivative with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide group may produce the corresponding amine .
Scientific Research Applications
3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the nature of these interactions and the biological context .
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenyl)-3-(furan-2-yl)propanoic acid: Similar structure but lacks the amide moiety.
5-[2-(4-fluorophenyl)-2-(furan-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol: Contains an oxadiazole ring instead of the propanamide moiety.
Uniqueness
3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide is unique due to its specific combination of a furan ring, a 4-fluorophenyl group, and a propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C20H18FNO2 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C20H18FNO2/c1-14-4-2-3-5-18(14)22-20(23)13-11-17-10-12-19(24-17)15-6-8-16(21)9-7-15/h2-10,12H,11,13H2,1H3,(H,22,23) |
InChI Key |
VQBHNBCMJQENDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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